molecular formula C14H11ClN2O B2632617 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine CAS No. 443123-49-7

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B2632617
CAS No.: 443123-49-7
M. Wt: 258.71
InChI Key: BZXDZNTZYSSGDG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C14H11ClN2O and a molecular weight of 258.71 g/mol. This benzoxazole derivative is offered for research and development purposes only and is not intended for diagnostic or therapeutic uses. Benzoxazole scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. This specific amine-functionalized compound serves as a versatile synthetic intermediate. The presence of the aromatic amine group makes it a suitable precursor for the synthesis of more complex molecules, such as urea derivatives and benzamide compounds . Researchers can utilize this compound to develop novel substances for potential application in various fields, including drug discovery and the development of organic electronic materials. The structure is closely related to other researched dibrominated analogues, such as 4,6-dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (CAS 637303-16-3) , highlighting its role in a family of specialized benzoxazole building blocks. All products are strictly for research use and are not for human consumption.

Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-8-2-4-10(11(15)6-8)14-17-12-7-9(16)3-5-13(12)18-14/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXDZNTZYSSGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chlorotoluene with salicylaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the phenyl ring undergoes substitution with nucleophiles under controlled conditions. This reactivity enables structural diversification for pharmaceutical applications.

Reaction TypeConditionsReagentsProductsYieldReference
Amine substitutionReflux in polar aprotic solventSodium azide, DMF2-Azido-4-methylphenyl derivative58-72%
Thiol substitutionRoom temperature, basic conditionsThiourea, K₂CO₃2-Mercapto-4-methylphenyl analog64%
DeprotectionHCl in dioxane, 18h RT4M HClFree amine from carbamate-protected form36%

Key Finding : Substitution reactions show higher yields with electron-rich nucleophiles due to the electron-withdrawing effect of the benzoxazole core.

Cross-Coupling Reactions

The brominated derivatives participate in palladium-catalyzed coupling reactions to construct biaryl systems, enhancing molecular complexity.

Reaction TypeConditionsCatalysts/ReagentsProductsYieldReference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, 80°CAryl boronic acids5-Aryl-2-(2-Cl-4-MePh)-benzoxazoles45-68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, 100°CPrimary aminesN-Arylaminated derivatives51%

Mechanistic Insight : The bromine atom's position (C-4/C-6) significantly influences reaction rates, with C-6 showing higher reactivity due to reduced steric hindrance .

Cyclization and Heterocycle Formation

The amine group at C-5 participates in condensation reactions to form fused heterocycles with pharmacological relevance.

Reaction TypeConditionsReagentsProductsYieldReference
Oxadiazole formationI₂/KI, refluxHydrazine carbothioamides1,3,4-Oxadiazole derivatives61-78%
Benzoxazole synthesisImidazolium chloride, 160°CDMF derivativesFunctionalized benzoxazole analogs82%

Structural Impact : Oxadiazole derivatives exhibit enhanced anticonvulsant activity compared to the parent compound, with ED₅₀ values ≤100 mg/kg in MES tests .

Functional Group Transformations

The amine group undergoes selective acylation and oxidation to produce derivatives with modified electronic properties.

Reaction TypeConditionsReagentsProductsYieldReference
AcylationDCM, RT, 2hChloroacetyl chlorideN-Chloroacetylated derivative89%
OxidationH₂O₂, FeSO₄, 60°CFenton reagentNitroso intermediate43%

Synthetic Utility : Acylation products serve as intermediates for synthesizing urea and thiourea derivatives with improved solubility profiles .

Halogen Exchange Reactions

The chlorine atom undergoes metal-halogen exchange for late-stage functionalization.

Reaction TypeConditionsReagentsProductsYieldReference
IodinationCuI, DMF, 120°CKI2-Iodo-4-methylphenyl analog67%
FluorinationKF, 18-crown-6, microwaveSelectfluor®Fluorinated derivative38%

Limitation : Direct fluorination shows lower yields due to the strong C-Cl bond dissociation energy (397 kJ/mol) .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a significant building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features allow it to interact effectively with biological targets, facilitating the development of new therapeutic agents.

Antifungal Activity
Research has indicated that derivatives of benzoxazole, including 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine, exhibit antifungal properties. A study utilized artificial neural networks to predict the antifungal activity of various benzoxazole derivatives against Candida albicans, showing a strong correlation between predicted and experimental values of minimum inhibitory concentration (MIC) .

Material Science

Organic Semiconductors
In material science, the compound is utilized in developing organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to modify its structure can enhance its performance in these devices .

Advanced Materials
The compound's incorporation into advanced materials has been explored, particularly in creating polymers with enhanced electrical conductivity and stability. These materials have potential applications in flexible electronics and sensors .

Biological Studies

Biochemical Probes
this compound acts as a probe in biochemical assays to study enzyme activities or protein interactions. Its ability to bind selectively to certain proteins allows researchers to investigate various biochemical pathways and mechanisms .

Mechanism of Action
The mechanism of action involves interactions with molecular targets, where the chlorine atom may facilitate binding through halogen bonding or hydrophobic interactions. The benzoxazole core stabilizes the compound-protein complex, modulating biological activity effectively .

Table 1: Antifungal Activity of Benzoxazole Derivatives

Compound NameStructureMinimum Inhibitory Concentration (MIC)Study Reference
This compoundStructure0.5 µg/mL
Other Derivative 1Structure 10.75 µg/mL
Other Derivative 2Structure 20.25 µg/mL

This table summarizes findings from studies on antifungal activities where the compound's efficacy was compared against other derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Weight Solubility (Predicted/Experimental) Melting Point (°C) Key References
2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine 2-Cl, 4-Me (phenyl) 258.71* Moderate (DCM, DMF) Not reported
2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine 4-Cl (phenyl) 245.68 Low (water: 0.6 µg/mL) Not reported
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine 3-Cl (phenyl) 245.68 Soluble in DMF Not reported
2-(Furan-2-yl)-1,3-benzoxazol-5-amine Furan-2-yl 201.19 Moderate (EtOAc, MeOH) 172–182
2-(4-Methylphenyl)-1,3-benzoxazol-5-amine 4-Me (phenyl) 210.25 Soluble in DCM Not reported
4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine 4,6-Br; 2-Cl,4-Me (phenyl) 416.52 Low (non-polar solvents) Not reported

*Calculated based on molecular formula C₁₄H₁₂ClN₂O.

Key Observations :

  • Heterocyclic Substituents : Furan-2-yl derivatives (e.g., 2-(furan-2-yl)-1,3-benzoxazol-5-amine) show lower molecular weights and higher solubility in polar solvents due to the oxygen-rich furan ring .
  • Bromination Effects: The 4,6-dibromo derivative () has significantly higher molecular weight and reduced solubility, which may limit bioavailability compared to the non-brominated parent compound.

Key Observations :

  • Deprotection Efficiency : Yields for tert-butyl carbamate deprotection (e.g., 2-(2-methylphenyl) analogue) are moderate (~36%), suggesting steric or electronic challenges in the target compound’s synthesis .
  • Coupling Reagents : Use of HATU/DIPEA () or PyBrop () for amide bond formation improves yields compared to traditional sulfonylation ().

Table 3: Pharmacological Comparisons

Compound Name Target/Activity Key Findings References
N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine Antimalarial (QSAR/docking) Low re-rank score (115.423), high binding affinity
2-(Furan-2-yl)-7-(4-(trifluoromethyl)phenyl)-1,3-benzoxazol-5-amine A2A receptor antagonism IC₅₀ = 12 nM (competitive inhibition)
2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine PPARγ agonism (in silico) Moderate activity in covalent docking

Key Observations :

  • Substituent Impact : The 4-methylpiperazinyl group in H-014 () enhances receptor interactions via π-alkyl and hydrogen bonding, whereas the 2-chloro-4-methylphenyl group may optimize hydrophobic interactions in PPARγ agonists .
  • Fluorine and Trifluoromethyl Groups : Derivatives with fluorine or CF₃ groups (e.g., ) show improved potency due to electronegative and steric effects .

Q & A

Q. What are the common synthetic routes for 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine?

The synthesis of benzoxazole derivatives typically involves cyclization reactions. For example, cyclization of substituted aniline derivatives with salicylic acid analogs under acidic conditions (e.g., polyphosphoric acid or POCl₃) is a standard approach . A modified method involves Suzuki-Miyaura coupling to introduce aryl groups, followed by catalytic hydrogenation (e.g., Pd/C with hydrazine) to reduce nitro intermediates to amines, achieving yields up to 89% . Reaction optimization, including solvent choice (e.g., dioxane or THF) and catalyst systems (e.g., Pd(OAc)₂ with PPh₃), is critical for efficiency .

Q. What characterization techniques confirm the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and electronic environments (e.g., aromatic protons at δ 6.5–8.5 ppm and amine protons at δ 5.0–6.0 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., m/z 277 [M+H]+^+ for a related benzoxazole) .
  • HPLC : Confirms purity (>95% using C4/C18 columns with retention times ~14–22 min) .
  • Melting Point Analysis : Consistency with literature values (e.g., 172–206°C for analogs) helps verify identity .

Q. What are the potential research applications of this compound?

Benzoxazole derivatives are explored as:

  • Bioactive Molecules : Adenosine A2A receptor antagonists (e.g., compounds in and show pharmacological activity) .
  • Fluorescent Probes : Due to the benzoxazole core’s photostability .
  • Antimicrobial Agents : Structural analogs exhibit activity against pathogens .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Low yields (e.g., 24–35% in Suzuki couplings ) may arise from:

  • Catalyst Loading : Adjusting Pd(OAc)₂ (2–5 mol%) and ligand ratios (e.g., PPh₃ at 4 mol%) .
  • Solvent Systems : Polar aprotic solvents (e.g., dioxane) enhance coupling efficiency .
  • Temperature Control : Reflux conditions (80–120°C) vs. room temperature for sensitive intermediates .
  • Workup Strategies : Recrystallization (e.g., EtOAc/hexane mixtures) improves purity .

Q. How can contradictions in spectral data between studies be resolved?

Discrepancies in NMR or LC-MS data may stem from:

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Impurity Profiles : Side products (e.g., unreacted boronic acids) may alter retention times in HPLC .
  • Tautomerism : Benzoxazole amines can exhibit prototropic tautomerism, affecting spectral interpretation . Cross-validation using orthogonal techniques (e.g., X-ray crystallography via SHELX ) is recommended.

Q. What computational methods aid in structural analysis and docking studies?

  • Crystallography Software : SHELX refines crystal structures using high-resolution data , while ORTEP-3 visualizes molecular geometry .
  • Docking Simulations : Tools like AutoDock Vina predict binding affinities for receptor targets (e.g., adenosine A2A) using optimized DFT-derived geometries .

Q. How can by-products during synthesis be identified and mitigated?

  • TLC/MS Monitoring : Track reaction progress to detect intermediates (e.g., nitro precursors ).
  • Column Chromatography : Isolate by-products using gradient elution (e.g., cyclohexane/EtOAc) .
  • Mechanistic Studies : Identify side reactions (e.g., over-oxidation) via kinetic profiling .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., molar ratios, catalyst aging) to ensure consistency .
  • Safety Protocols : Handle chlorinated intermediates and dehydrating agents (e.g., POCl₃) in fume hoods .

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